![molecular formula C29H23N7O2 B14607669 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid CAS No. 61064-37-7](/img/structure/B14607669.png)
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a diazenyl group (-N=N-) linked to a benzoic acid moiety, with additional aniline and pyrimidine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a benzoic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with molecular targets through its diazenyl and aromatic groups. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The specific pathways involved depend on the compound’s structure and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Another diazenyl benzoic acid derivative with different substituents.
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Features an imidazole group instead of the pyrimidine moiety.
Eigenschaften
CAS-Nummer |
61064-37-7 |
|---|---|
Molekularformel |
C29H23N7O2 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C29H23N7O2/c37-28(38)23-18-10-11-19-24(23)35-36-25-26(30-20-12-4-1-5-13-20)33-29(32-22-16-8-3-9-17-22)34-27(25)31-21-14-6-2-7-15-21/h1-19H,(H,37,38)(H3,30,31,32,33,34) |
InChI-Schlüssel |
SRQWZZWIMRJUBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



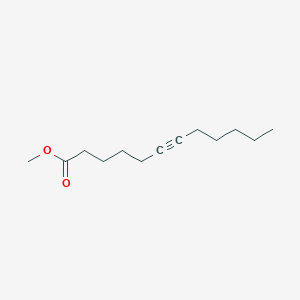
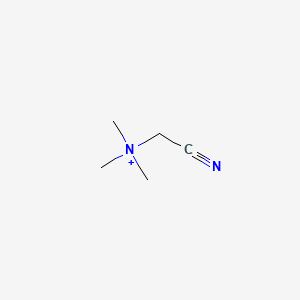
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
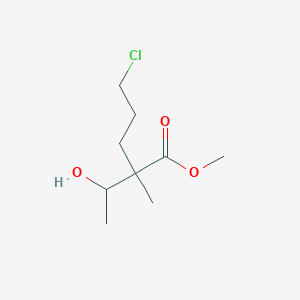

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
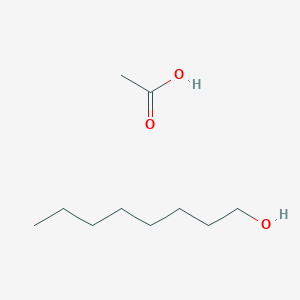
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
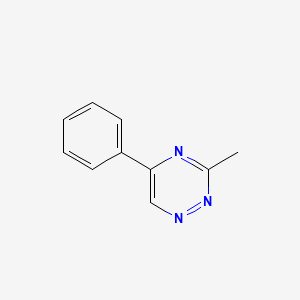
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
